molecular formula C25H23N3O2 B14262103 1-(2-Hydroxyethyl)-4-(tritylamino)pyrimidin-2-one CAS No. 138783-23-0

1-(2-Hydroxyethyl)-4-(tritylamino)pyrimidin-2-one

Cat. No.: B14262103
CAS No.: 138783-23-0
M. Wt: 397.5 g/mol
InChI Key: WTCLIRHSFPFRAG-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-4-(tritylamino)pyrimidin-2-one is a synthetic organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a hydroxyethyl group and a tritylamino group attached to the pyrimidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-4-(tritylamino)pyrimidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via nucleophilic substitution reactions, where an appropriate hydroxyethylating agent reacts with the pyrimidinone core.

    Attachment of the Tritylamino Group: The tritylamino group is typically introduced through a nucleophilic substitution reaction, where a trityl chloride reacts with the amino group on the pyrimidinone core.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethyl)-4-(tritylamino)pyrimidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrimidinone ring can be reduced to form dihydropyrimidinones.

    Substitution: The tritylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyrimidinones.

    Substitution: Formation of substituted pyrimidinones with various functional groups.

Scientific Research Applications

1-(2-Hydroxyethyl)-4-(tritylamino)pyrimidin-2-one has found applications in various fields of scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-4-(tritylamino)pyrimidin-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The hydroxyethyl and tritylamino groups may play a role in binding to target proteins or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-(2-Hydroxyethyl)-4-(tritylamino)pyrimidin-2-one can be compared with other similar compounds, such as:

    1-(2-Hydroxyethyl)-4-aminopyrimidin-2-one: Lacks the tritylamino group, which may result in different chemical and biological properties.

    1-(2-Hydroxyethyl)-4-(phenylamino)pyrimidin-2-one: Contains a phenylamino group instead of a tritylamino group, which may affect its reactivity and applications.

The uniqueness of this compound lies in the presence of both the hydroxyethyl and tritylamino groups, which confer distinct chemical and biological properties.

Properties

CAS No.

138783-23-0

Molecular Formula

C25H23N3O2

Molecular Weight

397.5 g/mol

IUPAC Name

1-(2-hydroxyethyl)-4-(tritylamino)pyrimidin-2-one

InChI

InChI=1S/C25H23N3O2/c29-19-18-28-17-16-23(26-24(28)30)27-25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-17,29H,18-19H2,(H,26,27,30)

InChI Key

WTCLIRHSFPFRAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC(=O)N(C=C4)CCO

Origin of Product

United States

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